2,5-Dimethyl-3,4-diphenylcyclopentadienone
Overview
Description
2,5-Dimethyl-3,4-diphenylcyclopentadienone is an organic compound with the molecular formula C19H16O and a molecular weight of 260.3297 g/mol . It is known for its distinctive structure, which includes a cyclopentadienone ring substituted with two methyl groups and two phenyl groups. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-3,4-diphenylcyclopentadienone can be synthesized through a variety of methods. One common approach involves the cycloaddition reaction of cycloheptatriene with this compound . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3,4-diphenylcyclopentadienone undergoes various chemical reactions, including:
Cycloaddition Reactions: It acts as a diene in Diels-Alder reactions, forming dimers and other cycloaddition products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Cycloaddition Reactions: These reactions often require the presence of dienophiles and specific catalysts to proceed efficiently.
Oxidation and Reduction: Common reagents for oxidation might include peroxides or other oxidizing agents, while reduction could involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of this compound include dimers and other cycloaddition products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dimethyl-3,4-diphenylcyclopentadienone has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Chemical Kinetics: Researchers study its reaction kinetics and activation energy in various chemical processes.
Mechanism of Action
The mechanism by which 2,5-dimethyl-3,4-diphenylcyclopentadienone exerts its effects is primarily through its role as a diene in cycloaddition reactions. The compound’s structure allows it to participate in these reactions, forming new chemical bonds and products. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3,4-diphenylcyclopentadienone Dimer: This compound is a dimer formed from the cycloaddition of two this compound molecules.
Other Cyclopentadienones: Compounds with similar structures but different substituents on the cyclopentadienone ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo cycloaddition reactions and form stable dimers sets it apart from other cyclopentadienones .
Properties
IUPAC Name |
2,5-dimethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXYIWTUKPMWCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180922 | |
Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26307-17-5, 38883-84-0 | |
Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026307175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC101864 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101864 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethyl-3,4-diphenyl-cyclopenta-2,4-dienone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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